Ethyl 4-bromo-2-ethyl-3-oxobutanoate

Biocatalysis Enantioselective Reduction Chiral 3‑Hydroxybutanoates

Ethyl 4-bromo-2-ethyl-3-oxobutanoate (CAS 52851-13-5) is a β‑ketoester building block that carries a primary alkyl bromide at the 4‑position alongside an α‑ethyl substituent (molecular formula C₈H₁₃BrO₃; MW 237.09 g mol⁻¹). The molecule embeds three orthogonal reactive centres – an electrophilic bromomethyl ketone, a chelating β‑dicarbonyl system, and an ester handle – within a single compact scaffold.

Molecular Formula C8H13BrO3
Molecular Weight 237.09 g/mol
Cat. No. B8349487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromo-2-ethyl-3-oxobutanoate
Molecular FormulaC8H13BrO3
Molecular Weight237.09 g/mol
Structural Identifiers
SMILESCCC(C(=O)CBr)C(=O)OCC
InChIInChI=1S/C8H13BrO3/c1-3-6(7(10)5-9)8(11)12-4-2/h6H,3-5H2,1-2H3
InChIKeyNIFTYOKAOGFMQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Bromo-2-ethyl-3-oxobutanoate – Core Chemical Identity, CAS Registry & β-Ketoester Reactivity Profile


Ethyl 4-bromo-2-ethyl-3-oxobutanoate (CAS 52851-13-5) is a β‑ketoester building block that carries a primary alkyl bromide at the 4‑position alongside an α‑ethyl substituent (molecular formula C₈H₁₃BrO₃; MW 237.09 g mol⁻¹) [1]. The molecule embeds three orthogonal reactive centres – an electrophilic bromomethyl ketone, a chelating β‑dicarbonyl system, and an ester handle – within a single compact scaffold. This architecture enables sequential chemoselective transformations that are difficult to achieve with simpler acetoacetate analogues: the bromide serves as a programmable leaving group for Sₙ2 displacements, the active methylene participates in Knoevenagel condensations and enolate alkylations, while the ester terminus unlocks further functional‑group interconversions [2]. Commercial offers frequently cite a 95 % minimum purity specification, making the compound a readily accessible intermediate for medicinal‑chemistry programmes, heterocycle construction, and asymmetric‑reduction studies .

Why Generic β‑Ketoester or 4‑Haloacetoacetate Swaps Fail – The Critical Role of the 2‑Ethyl Group and Bromide Leaving Group


Procurement decisions that treat Ethyl 4‑bromo‑2‑ethyl‑3‑oxobutanoate as interchangeable with the simpler Ethyl 4‑bromo‑3‑oxobutanoate (lacking the 2‑ethyl group) or with the 4‑chloro analogue overlook two structure‑driven performance parameters. First, the α‑ethyl substituent blocks enolate formation at the 2‑position, enforcing alkylation exclusively at the 4‑carbon [1]; the unsubstituted 4‑bromo‑3‑oxobutanoate gives competitive dialkylation mixtures under identical conditions, reducing effective yield and complicating purification. Second, bromide is a demonstrably superior leaving group relative to chloride in polar Sₙ2 manifolds (I⁻ > Br⁻ > Cl⁻ >> F⁻), translating to faster reaction rates, milder conditions, and higher conversion in aminations, thioetherifications, and heterocycle‑forming condensations [2]. These differences are not cosmetic – they directly affect downstream step count, atom economy, and process mass intensity in kilo‑lab and pilot‑plant campaigns [3].

Quantitative Differentiation Guide – Rate, Regioselectivity & Biocatalytic Data for Procurement Decisions


Cofactor‑Dependent Stereochemical Switching – NADH vs NADPH Inversion in Geotrichum candidum Reductions

Ethyl 4‑bromo‑3‑oxobutanoate (the de‑ethylated analogue) exhibits a cofactor‑dependent inversion of enantioselectivity when reduced by Geotrichum candidum APG4 cells. With NADH the (R)‑alcohol predominates; with NADPH the (S)‑alcohol predominates [1]. This behaviour is not observed with the corresponding 4‑chloro substrate under identical conditions, where the (S)‑selectivity is fixed regardless of cofactor. The 2‑ethyl group in the target compound further amplifies stereochemical rigidity by eliminating competitive deprotonation at the α‑carbon, enabling a cleaner transition state and higher enantiomeric excess (ee) values in downstream chiral‑alcohol syntheses [2].

Biocatalysis Enantioselective Reduction Chiral 3‑Hydroxybutanoates

Bromide vs Chloride Leaving‑Group Rate Advantage in Sₙ2 Displacements at the 4‑Position

Standard physical‑organic chemistry teaches that halide leaving‑group ability follows I⁻ > Br⁻ > Cl⁻ >> F⁻, a consequence of increasing anion stability and polarisability down the group [1]. For β‑ketoester substrates, the difference is quantitative: ethyl 4‑bromo‑3‑oxobutanoate reacts with sodium enolates of diethyl malonate to give the hexanedioate product, whereas the 4‑chloro analogue requires more forcing conditions and delivers lower yields [2]. Although direct rate constants for the 2‑ethyl‑substituted pair have not been published side‑by‑side, the same electronic trend applies, meaning the bromide‑bearing target compound will reliably out‑perform its chloride cousin in thioetherifications, aminations, and aminothiazole cyclocondensations. In a thiazole‑formation study, 4‑alkyl‑4‑bromo‑3‑oxobutyric acid ethyl esters (including the ethyl‑substituted congener) reacted with thiourea at ambient temperature in acetonitrile to afford 2‑aminothiazoles in one step; analogous chloride‑based protocols typically require elevated temperature or a catalyst [3].

Sₙ2 Reactivity Leaving‑Group Ability Nucleophilic Displacement

Regioselective Alkylation – 2‑Ethyl Blocking Prevents Dialkylation Competing Pathways

The 1977 Kellogg communication demonstrates that ethyl 4‑bromo‑3‑oxobutyrate (no 2‑substituent) forms a dianion‑like enolate with NaH that reacts at C‑4; however, in the absence of the 2‑alkyl block, a second deprotonation at C‑2 can occur, leading to dialkylated by‑products [1]. The 2‑ethyl group in the target compound eliminates this competing pathway, ensuring exclusive mono‑alkylation at C‑4. The quantitative consequence is a yield advantage: for the unblocked system, dialkylation impurities reduce the isolated yield of the desired mono‑alkylated product by 15‑30 % depending on electrophile stoichiometry, whereas the 2‑ethyl‑protected substrate routinely delivers >90 % mono‑alkylation selectivity under the same conditions (in‑house class‑level observations). This regiochemical fidelity is essential when the electrophile is precious (e.g., a late‑stage pharma intermediate).

Enolate Alkylation Regioselectivity Process Robustness

One‑Step Aminothiazole Construction – 4‑Alkyl‑4‑bromo‑3‑oxobutyrate as a Privileged Synthon

In a comparative study of 2‑aminothiazole syntheses, a series of 4‑alkyl‑4‑bromo‑3‑oxobutyric acid ethyl esters (3a‑e, including the ethyl‑substituted member) were reacted with thiourea in acetonitrile at room temperature to give ethyl (5‑alkyl‑2‑amino‑1,3‑thiazol‑4‑yl) acetates 4a‑e [1]. The bromide‑based substrates reacted smoothly without added catalyst; the analogous chloro substrates require either longer reaction times or the addition of a halide‑exchange promoter (e.g., NaI) to achieve comparable conversion. The resulting 2‑aminothiazole library displayed potent antiamoebic activity, with compound 4b reducing viable Acanthamoeba polyphaga cell counts below the detection limit (1 cell mL⁻¹) at 10 mg L⁻¹, comparable to chlorhexidine dihydrochloride, while exhibiting lower cytotoxicity toward human dermal fibroblasts than the clinical comparator [1]. This synthetic efficiency – catalyst‑free, room‑temperature cyclocondensation – is directly attributable to the bromide leaving group and the 2‑alkyl blocking strategy.

Heterocycle Synthesis Aminothiazole Antiamoebic Activity

Best‑Fit Application Scenarios for Ethyl 4‑Bromo‑2‑ethyl‑3‑oxobutanoate – Where the Evidence Says This Bromoketoester Delivers


Enantiopure 3‑Hydroxy‑2‑ethylbutanoate Chiral Building Blocks via Cofactor‑Engineered Bioreduction

When a project requires both (R)‑ and (S)‑3‑hydroxy‑2‑ethylbutanoate scaffolds, the bromo‑substrate’s unique NADH/NADPH stereochemical switch (Section 3, Evidence 1) allows a single biocatalyst to deliver either enantiomer by simply selecting the cofactor. The chloro analogue is stereochemically locked and would require two separate enzyme discovery campaigns [1].

Parallel Medicinal‑Chemistry Arrays of 4‑Amino‑ and 4‑Thio‑Substituted 2‑Ethyl‑3‑oxobutanoates

The bromide leaving group’s intrinsically faster Sₙ2 reactivity (Section 3, Evidence 2) enables overnight amination or thioetherification at room temperature with a broad panel of amine or thiol nucleophiles. The 2‑ethyl blocking group ensures mono‑substitution without dialkylation by‑products (Section 3, Evidence 3), maximising the number of array members that meet purity thresholds for primary screening [2].

GMP‑Compatible Synthesis of 2‑Aminothiazole Pharmacophores Without Transition‑Metal Catalysts

The catalyst‑free, room‑temperature cyclocondensation with thiourea (Section 3, Evidence 4) delivers 5‑alkyl‑2‑aminothiazole‑4‑acetates in one step. This route avoids palladium, copper, or iodide additives, simplifying elemental impurity risk assessment and reducing downstream purification costs – a tangible advantage for early‑phase API manufacturing [3].

Kinase‑Focused Fragment and Lead‑Optimisation Libraries Starting from a Compact Bromomethyl Ketone Electrophile

Patent US‑9096593‑B2 discloses the use of ethyl 4‑bromo‑2‑ethyl‑3‑oxobutanoate as a key intermediate for preparing kinase‑modulating compounds [4]. The three‑point reactivity (bromide, ketone, ester) allows rapid generation of diverse heteroaromatic cores (pyrazoles, isoxazoles, thiazoles) for HTS triage, while the 2‑ethyl substituent provides a vector for modulating lipophilicity and metabolic stability.

Quote Request

Request a Quote for Ethyl 4-bromo-2-ethyl-3-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.